An In-Depth Technical Guide to (4-Methoxybutyl)boronic acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (4-Methoxybutyl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxybutyl)boronic acid (CAS No. 1919893-22-3) is an aliphatic organoboron compound with emerging significance in organic synthesis and medicinal chemistry. With a molecular weight of 131.97 g/mol and the chemical formula C₅H₁₃BO₃, this reagent serves as a versatile building block, particularly in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its role in modern drug discovery, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, safety considerations, and an analysis of the underlying chemical principles are presented to equip researchers with the knowledge to effectively utilize this compound in their work.
Introduction: The Emerging Role of Aliphatic Boronic Acids
Boronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While aromatic boronic acids have been extensively studied and utilized, their aliphatic counterparts are gaining increasing attention for their ability to introduce saturated carbon frameworks into complex molecules. This is particularly relevant in drug discovery, where the incorporation of sp³-hybridized centers can lead to improved physicochemical properties and novel chemical space exploration. (4-Methoxybutyl)boronic acid, with its linear alkyl chain and terminal methoxy group, represents a valuable synthon for introducing a flexible, polar moiety into target structures.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Physicochemical Data
Currently, detailed experimental data for the physicochemical properties of (4-Methoxybutyl)boronic acid are not widely published. However, based on its structure and data from chemical suppliers, the following information can be summarized:
| Property | Value | Source |
| Molecular Formula | C₅H₁₃BO₃ | ChemScene[1] |
| Molecular Weight | 131.97 g/mol | ChemScene, BLD Pharm[1][2] |
| CAS Number | 1919893-22-3 | ChemScene, Sigma-Aldrich, BLD Pharm[1][2][3] |
| Appearance | Not specified (typically a solid) | - |
| Boiling Point | No data available | BLD Pharm[2] |
| Melting Point | No data available | - |
| Solubility | No data available | - |
The lack of extensive physical data highlights the relatively recent emergence of this specific reagent in the commercial space. Researchers should perform small-scale tests to determine solubility in common organic solvents before planning larger reactions.
Safety and Handling
Based on supplier information, (4-Methoxybutyl)boronic acid is classified with the following GHS hazard statements:
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H227 : Combustible liquid
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H302 : Harmful if swallowed
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H315 : Causes skin irritation
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H319 : Causes serious eye irritation
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H335 : May cause respiratory irritation
Precautionary Measures (P-statements):
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P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Handling Recommendations:
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Work in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
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Store in a tightly sealed container in a cool, dry place.
Synthesis of (4-Methoxybutyl)boronic acid
Proposed Synthetic Pathway: Hydroboration-Oxidation Logic
The logical precursor for (4-Methoxybutyl)boronic acid is 3-methoxy-1-butene. The synthesis would proceed via a two-step sequence:
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Hydroboration: The anti-Markovnikov addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) across the double bond of 3-methoxy-1-butene. In this step, the boron atom adds to the less substituted carbon of the alkene.
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Hydrolysis: Treatment of the resulting trialkylborane intermediate with water to yield (4-Methoxybutyl)boronic acid.
Caption: Proposed synthesis of (4-Methoxybutyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is based on established procedures for the hydroboration of alkenes to form alkylboronic acids.[3][4][5] Note: This is a theoretical protocol and should be optimized under appropriate laboratory safety conditions.
Materials:
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3-methoxy-1-butene
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Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-methoxy-1-butene (1.0 eq) dissolved in anhydrous THF.
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Hydroboration: Cool the flask to 0 °C in an ice bath. Add the BH₃·THF solution (0.33 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene. The reaction proceeds through a four-centered transition state where the boron adds to the terminal carbon and a hydride shifts to the adjacent carbon in a syn-addition.[1][5]
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Quenching and Hydrolysis: Carefully and slowly add deionized water to the reaction mixture at 0 °C to quench any unreacted borane and to hydrolyze the trialkylborane intermediate.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
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Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-Methoxybutyl)boronic acid.
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Purification: The crude product may be purified by recrystallization or column chromatography.
Applications in Organic Synthesis and Drug Discovery
The primary utility of (4-Methoxybutyl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, and the use of alkylboronic acids like the title compound allows for the coupling of an sp³-hybridized carbon with an sp²-hybridized carbon of an aryl or vinyl halide/triflate.
The Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst adds to the aryl/vinyl halide (R¹-X), forming a Pd(II) complex.
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Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[6]
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Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
